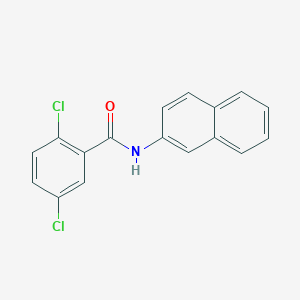

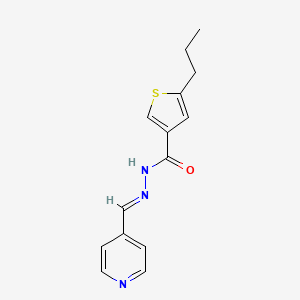

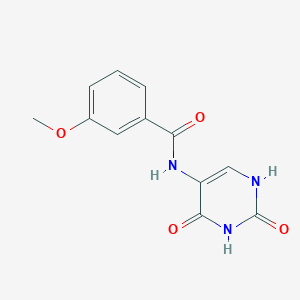

![molecular formula C15H17NO7 B5704201 5-{[3,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5704201.png)

5-{[3,5-bis(methoxycarbonyl)phenyl]amino}-5-oxopentanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-Bis(methoxycarbonyl)phenylboronic acid is a chemical compound with the molecular formula C10H11BO6 . It is a solid substance .

Synthesis Analysis

This compound is used in the synthesis of 3,4-disubstituted coumarins via Pd-Catalyzed site-selective cross-coupling reactions .Molecular Structure Analysis

The molecular weight of this compound is 238 . The InChI code for this compound is 1S/C10H11BO6/c1-16-9(12)6-3-7(10(13)17-2)5-8(4-6)11(14)15/h3-5,14-15H,1-2H3 .Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 436.3±55.0 °C and its density is predicted to be 1.33±0.1 g/cm3 . It is stored under inert gas (nitrogen or Argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Organic Synthesis Intermediates

This compound serves as an important intermediate in organic synthesis. It can act as a catalyst, ligand, or substrate to initiate chemical reactions in organic synthesis . Its structure allows for versatility in forming bonds with various organic molecules, making it a valuable component in the synthesis of complex organic compounds.

Suzuki-Miyaura Cross-Coupling Reactions

One of the prominent applications of this compound is in Suzuki-Miyaura cross-coupling reactions. These reactions are pivotal for forming carbon-carbon bonds and are widely used in the pharmaceutical industry to create diverse chemical entities .

Stille Coupling Reactions

Similar to the Suzuki-Miyaura reaction, the Stille coupling utilizes this compound for the formation of carbon-carbon bonds. The Stille reaction is particularly useful when dealing with sensitive functional groups that might be unstable under other conditions .

Palladium-Catalyzed Reactions

The compound is employed in palladium-catalyzed site-selective cross-coupling reactions. This application is crucial for the synthesis of 3,4-disubstituted coumarins, which have various pharmacological activities .

Ligand for Transition Metal Catalysis

Due to the presence of the boronic acid moiety, this compound can act as a ligand in transition metal catalysis. This application is significant in the development of new catalytic processes that can enhance reaction efficiency and selectivity .

Development of New Pharmaceuticals

The compound’s role as an intermediate in organic synthesis and its involvement in cross-coupling reactions make it a key player in the development of new pharmaceuticals. It can be used to synthesize a wide range of potential drug candidates with varying biological activities .

Safety and Hazards

Wirkmechanismus

Target of Action

It’s worth noting that the compound contains a boronic acid group, which is often involved in the formation of covalent bonds with proteins, particularly enzymes .

Mode of Action

Compounds containing boronic acid groups are known to interact with their targets through the formation of covalent bonds . This interaction can lead to changes in the target’s function, potentially altering biochemical pathways within the cell.

Biochemical Pathways

The compound is used in organic synthesis as an important intermediate . It can act as a catalyst, ligand, or substrate to trigger chemical reactions . It is commonly used in cross-coupling reactions such as Suzuki-Miyaura and Stille couplings . These reactions are crucial in the synthesis of various organic compounds, affecting numerous biochemical pathways.

Pharmacokinetics

The compound’s solubility in ethanol, ether, and chloroform, and its slight solubility in water , suggest that it may be well-absorbed and distributed in the body. Its stability under inert gas at 2-8°C may also influence its bioavailability.

Result of Action

Given its use in organic synthesis, it’s likely that its effects are largely dependent on the specific reactions it’s involved in and the resulting compounds produced .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is stable under an inert gas (nitrogen or argon) at 2-8°C . Therefore, conditions that deviate from this could potentially affect its stability and, consequently, its action and efficacy.

Eigenschaften

IUPAC Name |

5-[3,5-bis(methoxycarbonyl)anilino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO7/c1-22-14(20)9-6-10(15(21)23-2)8-11(7-9)16-12(17)4-3-5-13(18)19/h6-8H,3-5H2,1-2H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKQOUVLRHFOAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)NC(=O)CCCC(=O)O)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[3,5-Bis(methoxycarbonyl)anilino]-5-oxopentanoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

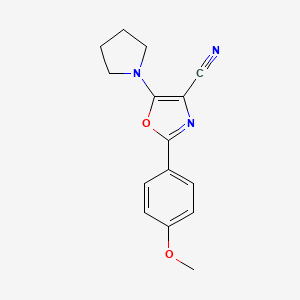

![7-(3,4-dimethoxyphenyl)-3-(4-fluorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5704126.png)

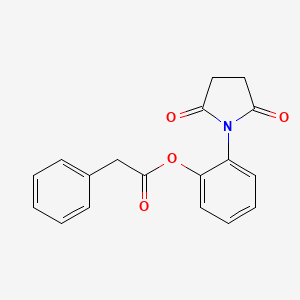

![N-benzyl-2-[5-(2-thienyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5704142.png)

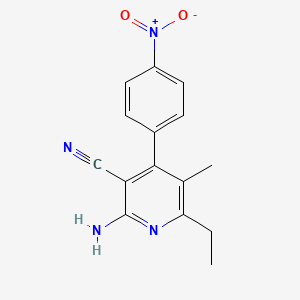

![2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]benzoic acid](/img/structure/B5704165.png)

![2-[4-(2-cyano-2-phenylvinyl)phenoxy]acetamide](/img/structure/B5704169.png)